5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the amino group via nucleophilic substitution.
- Attachment of the difluorophenyl and dimethylphenyl groups through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could target the carbonyl group or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-(3,4-DIFLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18F2N6O2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-amino-N-(3,4-difluorophenyl)-1-[2-(2,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N6O2/c1-10-3-4-11(2)15(7-10)24-16(28)9-27-18(22)17(25-26-27)19(29)23-12-5-6-13(20)14(21)8-12/h3-8H,9,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
YWFOSUJIOQMMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.